molecular formula C9H9NO4 B13134471 [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol

Cat. No.: B13134471
M. Wt: 195.17 g/mol
InChI Key: TVWSYFXHQPGITR-BDAKNGLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (4-nitrophenyl)acetaldehyde with a chiral epoxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can produce a variety of substituted alcohols and ethers .

Scientific Research Applications

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies and the design of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol is unique due to its combination of a nitrophenyl group and an oxirane ring, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

[(2R,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol

InChI

InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m1/s1

InChI Key

TVWSYFXHQPGITR-BDAKNGLRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](O2)CO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-]

Origin of Product

United States

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